An In-Depth Technical Guide to the Chemical Structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
An In-Depth Technical Guide to the Chemical Structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2,3,4,5,6,7,8-octahydrophenanthrene, a significant polycyclic hydrocarbon. With the molecular formula C₁₄H₁₈, this compound serves as a crucial starting material and structural motif in various fields, including organic synthesis, medicinal chemistry, and the fragrance industry.[1] This document delves into its core chemical structure, stereochemical nuances, synthesis methodologies, and detailed spectroscopic characterization.
Fundamental Structure and Physicochemical Properties
1,2,3,4,5,6,7,8-Octahydrophenanthrene, also known as sym-octahydrophenanthrene, is a tricyclic aromatic hydrocarbon.[2][3] Its structure consists of a central benzene ring fused to two fully saturated cyclohexane rings. This arrangement results in a planar aromatic core flanked by two non-planar aliphatic rings. The symmetrical nature of this particular isomer renders it achiral.
This compound is a colorless crystalline solid at room temperature, insoluble in water but soluble in various organic solvents.[1] It is a naturally occurring component of coal tar and can also be found in small quantities in petroleum.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [1][2][3][4][5] |
| Molecular Weight | 186.29 g/mol | [1][2][6] |
| CAS Number | 5325-97-3 | [1][2][3][5][6] |
| Melting Point | 16.7 °C | [1] |
| Boiling Point | 295 °C | [1][7] |
| Flash Point | 132.2 °C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.5650 to 1.5680 | [1] |
Isomerism and Stereochemistry
While 1,2,3,4,5,6,7,8-octahydrophenanthrene is achiral, other isomers of octahydrophenanthrene exist that exhibit stereoisomerism. For instance, 1,2,3,4,4a,9,10,10a-octahydrophenanthrene can exist as cis and trans diastereomers due to the fusion of the cyclohexane rings.[8][9] The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. The introduction of substituents on the octahydrophenanthrene skeleton can also introduce chiral centers, leading to a variety of stereoisomers.[10]
Synthesis Methodologies
The synthesis of the octahydrophenanthrene core is a cornerstone of various research endeavors. Several synthetic strategies have been developed, each with its own advantages and limitations.
Bardhan-Sengupta Phenanthrene Synthesis
A classical and reliable method for constructing the phenanthrene skeleton is the Bardhan-Sengupta synthesis. Modifications of this approach have been successfully employed to synthesize octahydrophenanthrenes with specific functionalities.[11] This multi-step synthesis typically involves the cyclization of a substituted cyclohexanone derivative.
Palladium-Catalyzed Heck Reactions
Modern synthetic organic chemistry offers more efficient and versatile methods. Palladium-catalyzed Heck reactions have emerged as a powerful tool for the synthesis of 9,10-dihydrophenanthrene, phenanthrene, and their octahydro derivatives.[12][13] This approach involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst.
Conceptual Workflow for Palladium-Catalyzed Synthesis
Caption: Integrated spectroscopic approach for structural confirmation.
Applications and Reactivity
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a versatile building block in organic synthesis. [1]Its applications span several industries:
-
Pharmaceuticals: The octahydrophenanthrene scaffold is present in numerous biologically active natural products and synthetic compounds, making it a valuable precursor in drug discovery. [1]* Fragrances: Its chemical properties contribute to the formulation of various scented products. [1]* Chemical Synthesis: It serves as a starting material for the synthesis of a wide range of other organic compounds. [1] The reactivity of 1,2,3,4,5,6,7,8-octahydrophenanthrene is dictated by its hybrid structure. The aromatic ring can undergo electrophilic aromatic substitution reactions, while the aliphatic rings can be functionalized through free-radical reactions or oxidation.
Conclusion
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a molecule of significant interest due to its unique structural features and broad applicability. A thorough understanding of its synthesis, stereochemistry, and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide has provided a detailed technical overview to aid researchers and scientists in their work with this important chemical entity.
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